Cas no 1500018-21-2 (3-(4-bromo-3-chlorophenyl)propan-1-amine)

3-(4-bromo-3-chlorophenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-3-chlorophenyl)propan-1-amine
- 1500018-21-2
- EN300-1897673
-
- インチ: 1S/C9H11BrClN/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2,5,12H2
- InChIKey: UUCKCQPISJTYOO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1Cl)CCCN
計算された属性
- せいみつぶんしりょう: 246.97634g/mol
- どういたいしつりょう: 246.97634g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 26Ų
3-(4-bromo-3-chlorophenyl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897673-0.1g |
3-(4-bromo-3-chlorophenyl)propan-1-amine |
1500018-21-2 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1897673-10.0g |
3-(4-bromo-3-chlorophenyl)propan-1-amine |
1500018-21-2 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1897673-1.0g |
3-(4-bromo-3-chlorophenyl)propan-1-amine |
1500018-21-2 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1897673-0.25g |
3-(4-bromo-3-chlorophenyl)propan-1-amine |
1500018-21-2 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1897673-0.05g |
3-(4-bromo-3-chlorophenyl)propan-1-amine |
1500018-21-2 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1897673-5.0g |
3-(4-bromo-3-chlorophenyl)propan-1-amine |
1500018-21-2 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1897673-0.5g |
3-(4-bromo-3-chlorophenyl)propan-1-amine |
1500018-21-2 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1897673-2.5g |
3-(4-bromo-3-chlorophenyl)propan-1-amine |
1500018-21-2 | 2.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1897673-10g |
3-(4-bromo-3-chlorophenyl)propan-1-amine |
1500018-21-2 | 10g |
$3315.0 | 2023-09-18 | ||
Enamine | EN300-1897673-5g |
3-(4-bromo-3-chlorophenyl)propan-1-amine |
1500018-21-2 | 5g |
$2235.0 | 2023-09-18 |
3-(4-bromo-3-chlorophenyl)propan-1-amine 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
3-(4-bromo-3-chlorophenyl)propan-1-amineに関する追加情報
Comprehensive Overview of 3-(4-bromo-3-chlorophenyl)propan-1-amine (CAS No. 1500018-21-2): Properties, Applications, and Industry Insights
3-(4-bromo-3-chlorophenyl)propan-1-amine (CAS No. 1500018-21-2) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a propan-1-amine backbone with a 4-bromo-3-chlorophenyl substituent, offering versatile reactivity for synthetic applications. As interest in halogenated aromatic amines grows, this compound has emerged as a key intermediate in drug discovery pipelines.
Recent studies highlight the compound's role in developing targeted therapeutics, particularly in neurological and metabolic disorders. Its bromo-chloro substitution pattern enhances binding affinity to certain biological receptors, making it valuable for structure-activity relationship (SAR) studies. Researchers are exploring its potential in small molecule inhibitors and GPCR-targeted drugs, aligning with current trends in precision medicine.
The synthesis of 3-(4-bromo-3-chlorophenyl)propan-1-amine typically involves multi-step organic transformations, including Buchwald-Hartwig amination or reductive amination protocols. Advanced purification techniques like preparative HPLC ensure high purity (>98%), critical for pharmacological applications. Analytical characterization via NMR spectroscopy and mass spectrometry confirms the structural integrity of this chiral amine derivative.
In material science, the compound's aromatic halogenation enables participation in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This property makes it valuable for creating functionalized polymers and liquid crystal materials. Industry reports suggest growing demand for such intermediates in OLED development and organic semiconductors.
Environmental and regulatory considerations for CAS 1500018-21-2 follow standard protocols for halogenated compounds. Proper handling requires engineering controls and personal protective equipment (PPE), though its stability profile compares favorably to more reactive analogs. Storage recommendations emphasize protection from UV degradation and moisture sensitivity.
Market analysts note increasing patent filings incorporating 3-(4-bromo-3-chlorophenyl)propan-1-amine derivatives, particularly in kinase inhibitor development. The compound's logP value and hydrogen bonding capacity make it attractive for optimizing drug bioavailability. Recent publications demonstrate its utility in creating blood-brain barrier permeable compounds.
Quality control protocols for this pharmaceutical intermediate emphasize residual solvent analysis and heavy metal screening. Current Good Manufacturing Practice (cGMP) compliant versions are available for clinical trial applications. The compound's thermal stability (decomposition >200°C) facilitates various process chemistry applications.
Future research directions may explore the compound's potential in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. Its balanced lipophilicity profile (calculated cLogP ~2.4) positions it as a valuable scaffold for fragment-based drug discovery programs. Computational chemistry studies predict favorable molecular docking characteristics with several disease-relevant targets.
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